Neorex pgis
Overview
Description
Polyglyceryl-2 triisostearate is a diglycerin triester with isostearic acid. It is a clear, odor-free liquid known for its excellent emulsifying and emollient properties. This compound is widely used in the cosmetic industry due to its ability to enhance the texture and stability of formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyglyceryl-2 triisostearate is synthesized through an esterification reaction between diglycerin and isostearic acid. The reaction typically involves heating the mixture to around 230°C until the acid value drops below 1.5 mg KOH/g .
Industrial Production Methods: In industrial settings, the production of polyglyceryl-2 triisostearate involves the same esterification process but on a larger scale. The reaction is carefully monitored to ensure the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Polyglyceryl-2 triisostearate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The primary reagents used in the synthesis of polyglyceryl-2 triisostearate are diglycerin and isostearic acid. The reaction conditions include high temperatures (around 230°C) and the presence of a catalyst to facilitate the esterification process .
Major Products Formed: The major product formed from the esterification reaction is polyglyceryl-2 triisostearate itself. The reaction is designed to maximize the yield of this compound while minimizing the formation of by-products .
Scientific Research Applications
Polyglyceryl-2 triisostearate has a wide range of applications in scientific research and industry:
Cosmetics: It is used as an emulsifier, co-emulsifier, and emollient in various cosmetic products, including sunscreens, moisturizers, lipsticks, and anti-aging creams
Pharmaceuticals: Its emollient properties make it suitable for use in topical formulations to enhance skin hydration and barrier function
Food Industry: It can be used as a food additive to improve the texture and stability of food products
Industrial Applications: Polyglyceryl-2 triisostearate is used as a lubricant and dispersant in various industrial applications
Mechanism of Action
Polyglyceryl-2 triisostearate acts primarily as an emulsifier and emollient. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases . As an emollient, it forms a thin film on the skin’s surface, filling gaps between dead cells and creating a barrier that protects the skin from allergens, bacteria, and irritants .
Comparison with Similar Compounds
- Polyglyceryl-3 Diisostearate
- Glyceryl Stearate
- Cetearyl Alcohol
- Sorbitan Stearate
- Stearic Acid
Comparison: Polyglyceryl-2 triisostearate is unique due to its excellent emulsifying and emollient properties, which make it highly effective in stabilizing and enhancing the texture of cosmetic formulations. Compared to similar compounds, it offers a non-tacky, rich feel and is compatible with a wide range of other ingredients .
Properties
IUPAC Name |
[3-[2,3-bis(16-methylheptadecanoyloxy)propoxy]-2-hydroxypropyl] 16-methylheptadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O8/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-58(62)66-50-56(61)49-65-51-57(68-60(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6)52-67-59(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4/h53-57,61H,7-52H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMXHRUFYLLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120486-24-0 | |
Record name | Polyglyceryl-2 triisostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120486240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYGLYCERYL-2 TRIISOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DUY2D39A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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